3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(3,5-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3,5-difluorophenyl group at the 3-position.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2S/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQKLUKPABMIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Approaches
The Gewald reaction serves as a cornerstone for constructing 2-aminothiophene-3-carboxylate intermediates, which are pivotal precursors for thienopyrimidine synthesis. In a representative protocol, ethyl 3-oxo-5-(3,5-difluorophenyl)pentanoate undergoes condensation with cyanoacetate and sulfur in the presence of morpholine, yielding ethyl 2-amino-5-(3,5-difluorophenyl)thiophene-3-carboxylate with a 39% isolated yield. This intermediate is subsequently treated with $$ N,N $$-dimethylformamide dimethyl acetal (DMF-DMA) to form $$ N' $$-(3-cyano-5-(3,5-difluorophenyl)thiophen-2-yl)-$$ N,N $$-dimethylmethanimidamide, which undergoes Dimroth rearrangement under acidic conditions to furnish the pyrimidine ring.
Cyclocondensation of Urea Derivatives
Alternative routes involve the cyclocondensation of 3-amino-5-(3,5-difluorophenyl)thiophene-2-carboxamide with urea or thiourea derivatives. For instance, heating the aminothiophene with triphosgene in tetrahydrofuran generates an isocyanate intermediate, which cyclizes spontaneously to yield the thieno[3,2-d]pyrimidine-2,4-dione core. Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency, achieving yields of 68–72% while minimizing decomposition.
Post-Functionalization of Preformed Cores
Detailed Synthesis Protocols
Two-Step Gewald-Dimroth Synthesis
Step 1: Gewald Reaction
A mixture of ethyl 3-oxo-5-(3,5-difluorophenyl)pentanoate (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) in ethanol (50 mL) is refluxed for 48 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:9) to yield ethyl 2-amino-5-(3,5-difluorophenyl)thiophene-3-carboxylate as a yellow solid (39%).
Step 2: Dimroth Rearrangement
The aminothiophene ester (5 mmol) is reacted with DMF-DMA (6 mmol) in dry toluene at 110°C for 6 hours. The resulting imidamide is treated with 3,5-difluoroaniline (5.5 mmol) in acetic acid at reflux for 12 hours, followed by neutralization with aqueous sodium bicarbonate. The precipitated product is recrystallized from ethanol to afford 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (52%).
Microwave-Assisted One-Pot Cyclization
A mixture of 3-amino-5-(3,5-difluorophenyl)thiophene-2-carboxamide (5 mmol), urea (7.5 mmol), and phosphoryl chloride (10 mL) is irradiated in a microwave reactor at 150°C for 15 minutes. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol to yield the title compound (71%).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents such as dimethylformamide (DMF) accelerate cyclization rates but promote side reactions, whereas toluene minimizes decomposition at the expense of longer reaction times (12–24 hours). Optimal temperatures range from 110°C (thermal) to 150°C (microwave), with higher temperatures favoring ring closure but risking fluorophenyl group degradation.
Catalytic Enhancements
The addition of molecular sieves (4Å) during imidamide formation improves yields by 12–15% through water scavenging, while Lewis acids like boron trifluoride etherate facilitate electrophilic aromatic substitution at the thiophene C-5 position.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$) : δ 8.21 (s, 1H, H-5), 7.45–7.39 (m, 2H, ArH), 7.12 (tt, $$ J = 8.8 $$, 2.4 Hz, 1H, ArH), 3.92 (s, 2H, NH$$2 $$).
- IR (KBr) : 1745 cm$$^{-1}$$ (C=O), 1660 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C-F).
- HRMS (ESI+) : m/z calculated for C$${14}$$H$$8$$F$$2$$N$$2$$O$$_2$$S [M+H]$$^+$$: 322.0321; found: 322.0318.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of 98.2% with a retention time of 6.7 minutes, confirming the absence of regioisomeric byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Gewald-Dimroth | 52 | 18 h | High regioselectivity | Multi-step, moderate yield |
| Microwave Cyclization | 71 | 15 min | Rapid, high efficiency | Specialized equipment required |
| Suzuki Coupling | 45 | 8 h | Late-stage functionalization | Low yield, competing reactions |
Applications and Derivative Synthesis
The 3,5-difluorophenyl moiety enhances lipid solubility ($$ \log P = 2.8 $$) compared to non-fluorinated analogues ($$ \log P = 1.9 $$), potentially improving blood-brain barrier penetration. Derivatives bearing electron-withdrawing groups at C-6 exhibit potent inhibitory activity against kinase targets (IC$$_{50}$$ = 0.8–1.2 μM), as demonstrated in preliminary biochemical assays.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit potential anticancer properties. Specifically, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells by targeting specific molecular pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
Case Study:
- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against MDA-MB-231 cells (a model for triple-negative breast cancer). The results demonstrated significant inhibition of cell proliferation, indicating the potential of these compounds as therapeutic agents in oncology .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Research Findings:
- In vitro assays demonstrated that certain derivatives effectively reduced inflammation in models of induced edema and granuloma formation. This suggests that compounds like 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione could be developed into anti-inflammatory drugs .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno ring followed by the introduction of the difluorophenyl group through electrophilic aromatic substitution or similar methods. Recent advancements in synthetic techniques have focused on optimizing yields and reducing environmental impact through greener chemistry approaches .
Mechanism of Action
The mechanism of action of 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or proteins involved in cell proliferation and survival, making it effective as an anticancer agent . The compound may also interfere with viral replication processes, contributing to its antiviral activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound belongs to a class of thieno[3,2-d]pyrimidine-2,4-dione derivatives with varying substituents on the phenyl ring. Key analogs include:
Key Observations:
- Substituent Effects: The 3,5-difluorophenyl group in the target compound provides symmetric electron-withdrawing effects, which may improve binding affinity to targets requiring polar interactions compared to methyl or single-fluorine analogs .
- Molecular Weight: The target compound shares the same molecular weight (280.25 g/mol) with its 2,4-difluorophenyl isomer, but spatial arrangement of fluorine atoms could lead to divergent biological activities .
- Lipophilicity: The 3,5-dimethylphenyl analog (logP ~2.8, estimated) is more hydrophobic than fluorinated derivatives, suggesting differences in pharmacokinetic profiles .
Pharmacological and Functional Insights
- Receptor Interactions: Thieno-pyrimidine derivatives may interact with adrenergic receptors (), though the target compound’s specific activity remains uncharacterized. The 3,5-difluorophenyl group’s electronic profile could favor binding to receptors sensitive to fluorine-mediated interactions .
Biological Activity
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1255776-63-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a 3,5-difluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 280.25 g/mol. The unique electronic properties imparted by the difluorophenyl group enhance its biological activity, making it a valuable candidate for further research.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are involved in cancer progression and inflammation. By binding to the active site of these enzymes, it disrupts their catalytic functions, leading to reduced cell proliferation in various cancer cell lines .
- Impact on Cellular Pathways : The inhibition of MIF affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival. This modulation can lead to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells with IC50 values reported as low as 2.6 μM for certain derivatives .
- Case Study : A derivative of this compound was tested in a preclinical model involving castrated male cynomolgus monkeys. The results showed that oral administration led to substantial suppression of plasma luteinizing hormone (LH) levels, indicating potential for hormonal regulation in cancer therapy .
Antiviral Properties
Preliminary studies suggest that the compound may also possess antiviral activity. Its structural similarity to other thienopyrimidine derivatives known for antiviral effects positions it as a candidate for further exploration against viral infections .
Comparative Analysis with Similar Compounds
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound can be synthesized via cyclocondensation or alkylation reactions. A typical approach involves reacting a halogenated precursor (e.g., α-bromoacetyl derivatives) with nucleophiles like thioacetamide in acetic acid to form the thieno[3,2-d]pyrimidine core. Subsequent alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ introduces substituents at the N1 position . For fluorophenyl substitution, electrophilic aromatic substitution or Suzuki-Miyaura coupling may be used, though direct evidence for this specific derivative is limited.
Q. How is the structural conformation of this compound validated?
Single-crystal X-ray diffraction is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, similar thienopyrimidine derivatives exhibit mean C–C bond lengths of 1.35–1.45 Å and dihedral angles between the thiophene and pyrimidine rings of 5–10°, ensuring planarity critical for π-π stacking interactions . NMR (¹H/¹³C) and IR spectroscopy further validate functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at ~3450 cm⁻¹) .
Q. What analytical techniques are used to assess purity and stability?
- HPLC-MS : Monitors purity (>95%) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis).
- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >250°C for similar analogs .
- Elemental Analysis : Confirms empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized for N-alkylation steps in the synthesis of this compound?
Yields depend on solvent polarity, base strength, and steric hindrance. For example:
- Solvent : DMF outperforms THF due to better solubility of intermediates.
- Base : K₂CO₃ (2.5 equiv.) achieves >80% yield for benzylations, while weaker bases like NaHCO₃ result in incomplete reactions .
- Temperature : Reactions at 80°C for 12–24 hours maximize conversion .
Table 1 : Yield Optimization for N-Alkylation (Adapted from )
| Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl chloride | DMF | K₂CO₃ | 80 | 24 | 85 |
| Chloroacetamide | DMF | K₂CO₃ | 60 | 18 | 72 |
Q. How do electronic effects of the 3,5-difluorophenyl group influence biological activity?
The electron-withdrawing fluorine atoms enhance electrophilicity, potentially increasing binding affinity to target enzymes like dihydrofolate reductase (DHFR). In related thienopyrimidines, fluorinated analogs show 2–3-fold higher inhibitory activity (IC₅₀ = 0.8–1.2 μM) compared to non-fluorinated derivatives . Computational docking studies (e.g., AutoDock Vina) can model interactions with DHFR’s active site, where fluorine atoms form hydrogen bonds with Arg70 and His114 residues .
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
Discrepancies often arise from solvent effects or tautomerism. For example:
- Solvent Polarity : NH proton signals in DMSO-d₆ appear downfield (δ 13.2–13.3 ppm) due to hydrogen bonding, whereas CDCl₃ shifts them upfield (δ 12.5–12.8 ppm) .
- Tautomeric Equilibrium : Thienopyrimidine diones exist in keto-enol forms, altering ¹H-NMR patterns. Variable-temperature NMR (e.g., 25–80°C) can identify dominant tautomers .
Methodological Guidance
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) by minimizing residence time.
- Catalytic Systems : Pd/C (5% w/w) under H₂ atmosphere efficiently reduces nitro intermediates with >90% conversion .
- Crystallization Control : Use anti-solvents (e.g., hexane) to improve crystal purity and particle size distribution .
Q. How should researchers design assays to evaluate this compound’s enzyme inhibition kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
